molecular formula C2H3N3S2 B1320772 5-(Methylsulfanyl)-1,2,3,4-thiatriazole CAS No. 52098-77-8

5-(Methylsulfanyl)-1,2,3,4-thiatriazole

Cat. No.: B1320772
CAS No.: 52098-77-8
M. Wt: 133.2 g/mol
InChI Key: DOFVCGKEJAKAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfanyl)-1,2,3,4-thiatriazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-1,2,3,4-thiatriazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions . This reaction results in the nucleophilic substitution of the cyano group by the 1,2,4-triazol-3-amine residue, forming the desired thiatriazole compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-1,2,3,4-thiatriazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen-sulfur bonds within the ring.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the nitrogen atoms within the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiatriazole ring.

Scientific Research Applications

5-(Methylsulfanyl)-1,2,3,4-thiatriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-1,2,3,4-thiatriazole involves its interaction with molecular targets within biological systems. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfanyl)-1,2,4-triazole: Similar in structure but lacks the additional nitrogen atom in the ring.

    5-(Methylsulfanyl)-1,3,4-thiadiazole: Contains a different arrangement of sulfur and nitrogen atoms.

    5-(Methylsulfanyl)-1,2,4-thiadiazole: Another sulfur-containing heterocycle with different chemical properties.

Uniqueness

5-(Methylsulfanyl)-1,2,3,4-thiatriazole is unique due to its specific arrangement of sulfur and nitrogen atoms within the ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-methylsulfanylthiatriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S2/c1-6-2-3-4-5-7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFVCGKEJAKAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600671
Record name 5-(Methylsulfanyl)-1,2,3,4-thiatriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52098-77-8
Record name 5-(Methylsulfanyl)-1,2,3,4-thiatriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.